An In-depth Technical Guide to N-(3-Hydroxypropyl)piperidine-3-carboxamide
An In-depth Technical Guide to N-(3-Hydroxypropyl)piperidine-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperidine-3-Carboxamide Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive template for targeting a wide array of biological macromolecules. Within this class, N-substituted piperidine-3-carboxamides have emerged as a particularly fruitful area of research. The carboxamide group at the 3-position provides a key hydrogen bonding motif, while the nitrogen atom at the 1-position offers a versatile handle for introducing various side chains to modulate physicochemical properties and target engagement. This guide focuses on a specific, yet representative, member of this family: N-(3-Hydroxypropyl)piperidine-3-carboxamide. We will delve into its chemical identity, synthesis, characterization, and the broader context of its potential applications in contemporary drug development, grounded in the established pharmacology of related analogues.
Chemical and Physical Properties
N-(3-Hydroxypropyl)piperidine-3-carboxamide, particularly in its hydrochloride salt form, is the subject of this guide. While extensive experimental data for this specific molecule is not publicly available, we can infer its properties from closely related compounds and its constituent functional groups.
| Property | Value/Information | Source/Basis |
| Chemical Name | N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride | IUPAC Nomenclature |
| CAS Number | 1220035-07-3 (for the hydrochloride salt) | BLD Pharm[1] |
| Molecular Formula | C₉H₁₉ClN₂O₂ | BLD Pharm[1] |
| Molecular Weight | 222.71 g/mol | BLD Pharm[1] |
| Appearance | Expected to be a white to off-white solid | General property of similar amine hydrochlorides[2] |
| Solubility | Predicted to be soluble in water and polar organic solvents like ethanol and DMSO. Poorly soluble in non-polar solvents. | Inferred from analogous piperidine carboxamide hydrochlorides[3] and 3-hydroxypiperidine[4]. |
| Melting Point | Not definitively reported. Likely a crystalline solid with a melting point above 150 °C. | Based on related structures like N-(3-Chloropropyl)piperidine hydrochloride (m.p. 185-189 °C)[2]. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1] | General laboratory practice for hygroscopic and potentially reactive chemicals. |
Synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide: A Step-by-Step Protocol
The synthesis of N-(3-Hydroxypropyl)piperidine-3-carboxamide can be efficiently achieved through a standard amide coupling reaction. The following protocol is a robust and well-precedented method adapted from the synthesis of analogous piperidine carboxamides.[5]
Synthetic Scheme
Caption: General synthetic workflow for N-(3-Hydroxypropyl)piperidine-3-carboxamide.
Experimental Protocol
Materials and Reagents:
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Piperidine-3-carboxylic acid
-
3-Amino-1-propanol
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Propanephosphonic acid anhydride (T3P)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl) in diethyl ether or dioxane (for hydrochloride salt formation)
Procedure:
-
Reaction Setup: To a solution of piperidine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add 3-amino-1-propanol (1.1 equivalents).
-
Addition of Reagents: Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the reaction mixture. If using T3P, add the reagent (1.5 equivalents) followed by triethylamine (3.0 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Purification of the Free Base: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate/hexanes to afford the pure N-(3-Hydroxypropyl)piperidine-3-carboxamide free base.
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Formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or diethyl ether). Add a solution of HCl in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation of the Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(3-Hydroxypropyl)piperidine-3-carboxamide hydrochloride.
Characterization and Analytical Methods
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of N-(3-Hydroxypropyl)piperidine-3-carboxamide and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the propyl chain protons, and the hydroxyl and amide protons. The chemical shifts and coupling patterns will be indicative of the connectivity and stereochemistry of the molecule.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the carbons of the hydroxypropyl side chain.[6]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ for the free base. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:
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A broad O-H stretching band for the hydroxyl group.
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An N-H stretching band for the amide and the piperidine amine (in the free base).
-
A strong C=O stretching band for the amide carbonyl group.
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C-H stretching bands for the aliphatic parts of the molecule.
Potential Applications in Drug Discovery and Chemical Biology
The N-(3-Hydroxypropyl)piperidine-3-carboxamide scaffold is a versatile starting point for the development of novel therapeutics. Research on structurally related compounds has highlighted several promising avenues for its application.
Antimalarial Agents
Piperidine carboxamides have been identified as potent inhibitors of the Plasmodium falciparum 20S proteasome, a key enzyme complex for parasite survival.[5] These compounds have shown efficacy in mouse models of malaria and a low propensity for developing resistance, making them attractive candidates for new antimalarial drugs. The 3-hydroxypropyl side chain could potentially enhance solubility and pharmacokinetic properties.
Caption: Putative mechanism of action for antimalarial piperidine carboxamides.
Anti-osteoporosis Agents
Certain piperidine-3-carboxamide derivatives have been shown to be potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[7] By inhibiting this enzyme, these compounds can reduce bone degradation, offering a potential therapeutic strategy for osteoporosis.
Anticancer Therapeutics
N-arylpiperidine-3-carboxamide derivatives have been discovered to induce a senescence-like phenotype in melanoma cells without significant toxicity to normal cells.[7] This suggests a potential application in cancer therapy by promoting the cessation of cancer cell proliferation.
Safety and Handling
As a novel chemical entity, N-(3-Hydroxypropyl)piperidine-3-carboxamide should be handled with care, assuming it may have hazardous properties. The following precautions are based on the safety data for related compounds such as piperidine and its derivatives.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N-(3-Hydroxypropyl)piperidine-3-carboxamide represents a valuable chemical entity with significant potential in drug discovery and development. Its synthesis is straightforward, and its structure embodies the key features of a promising lead compound. The insights from related piperidine carboxamides suggest that this molecule and its derivatives could be explored for a range of therapeutic applications, from infectious diseases to metabolic disorders and oncology. This guide provides a foundational understanding of this compound, intended to facilitate further research and development efforts in this exciting area of medicinal chemistry.
References
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MySkinRecipes. N-Methylpiperidine-3-carboxamide hydrochloride. Available from: [Link]
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Lawong, A., et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Available from: [Link]
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Zhang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. ResearchGate. Available from: [Link]
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Lee, J. H., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Available from: [Link]
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Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. Available from: [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available from: [Link]
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SpectraBase. Piperidine, 3-isopropyl-. Available from: [Link]
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O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available from: [Link]
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PubChem. N-ethyl-3-propylpiperidine-1-carboxamide. Available from: [Link]
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